molecular formula C8H6BrClO4S B3268065 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 474955-66-3

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride

Cat. No.: B3268065
CAS No.: 474955-66-3
M. Wt: 313.55 g/mol
InChI Key: JIWVNVJZJUBFFF-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a bromine atom at the 7th position and a sulfonyl chloride group at the 6th position on the benzodioxine ring

Preparation Methods

The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of 2,3-dihydro-1,4-benzodioxine to introduce the bromine atom at the 7th positionThe reaction conditions often require the use of reagents such as bromine, sulfuric acid, and thionyl chloride .

Chemical Reactions Analysis

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The bromine atom and the benzodioxine ring can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to their modification or inhibition. The bromine atom and the benzodioxine ring may also contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride include:

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVNVJZJUBFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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